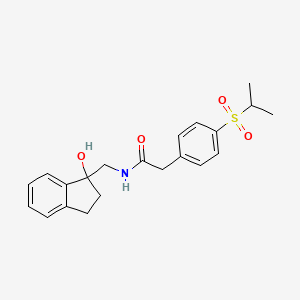![molecular formula C22H20ClN3O3 B3013379 N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide CAS No. 920116-55-8](/img/structure/B3013379.png)
N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a complex organic compound that features a benzimidazole core, a chlorophenoxypropyl group, and a furan carboxamide moiety. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or an equivalent reagent.
Attachment of the Chlorophenoxypropyl Group: This step involves the reaction of the benzimidazole derivative with 3-(4-chlorophenoxy)propyl bromide under basic conditions.
Formation of the Furan Carboxamide Moiety: The final step involves the reaction of the intermediate with 2-furylcarboxylic acid chloride in the presence of a base to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may have therapeutic potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenoxypropyl group may enhance its binding affinity, while the furan carboxamide moiety can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole core.
Chlorophenoxy Compounds: 4-chlorophenoxyacetic acid and its derivatives are structurally related.
Furan Carboxamides: Compounds like furan-2-carboxamide and its derivatives are similar in structure.
Uniqueness
N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is unique due to the combination of its three distinct functional groups, which may confer unique biological and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
N-[[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c23-16-8-10-17(11-9-16)28-14-4-12-26-19-6-2-1-5-18(19)25-21(26)15-24-22(27)20-7-3-13-29-20/h1-3,5-11,13H,4,12,14-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDHSIDLLUWDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCCOC3=CC=C(C=C3)Cl)CNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
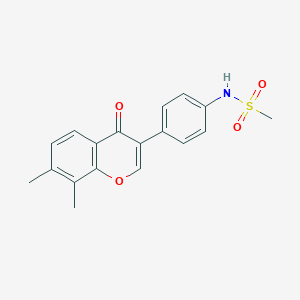
![6-Methyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B3013297.png)
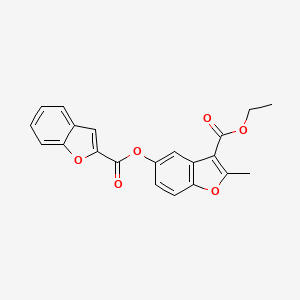

![ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013304.png)
![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B3013305.png)
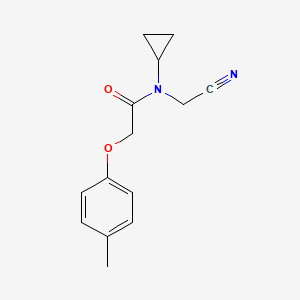
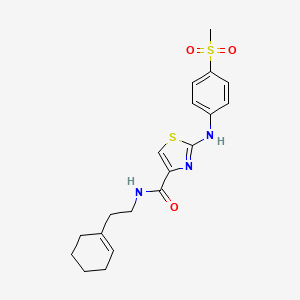
![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3013310.png)
![7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3013311.png)
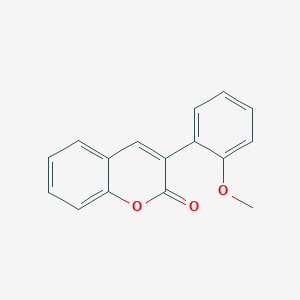
![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(2-methylpropyl)acetamide](/img/structure/B3013314.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3013315.png)
